molecular formula C23H19ClO6 B11051282 methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11051282
M. Wt: 426.8 g/mol
InChI Key: QZBOOYGSFWPGDR-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furo[3,2-c]pyran core, which is a bicyclic structure containing both furan and pyran rings. The presence of a chlorobenzyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,2-c]pyran derivatives and chlorobenzyl-containing molecules. Examples include:

Uniqueness

The uniqueness of methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate lies in its specific structural features, such as the combination of the furo[3,2-c]pyran core with the chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19ClO6

Molecular Weight

426.8 g/mol

IUPAC Name

methyl 3-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C23H19ClO6/c1-13-11-18-20(22(25)29-13)19(21(30-18)23(26)27-2)14-7-9-16(10-8-14)28-12-15-5-3-4-6-17(15)24/h3-11,19,21H,12H2,1-2H3

InChI Key

QZBOOYGSFWPGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)O1

Origin of Product

United States

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